molecular formula C8H12O B13196316 1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde

1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13196316
M. Wt: 124.18 g/mol
InChI Key: CBNDMCUWUUJVHY-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde (IUPAC name: (1R,2R)-2-(but-3-en-1-yl)cyclopropane-1-carbaldehyde) is a cyclopropane-containing aldehyde with a molecular formula of C₈H₁₀O and a molecular weight of 122.16 g/mol. Its structure features a cyclopropane ring fused to a but-3-en-1-yl chain and a formyl group. The compound is synthesized via a DIBAL-H reduction of the corresponding amide intermediate, as demonstrated in the total synthesis of (−)-Majusculoic Acid, a natural product with anti-inflammatory properties . The stereochemistry (1R,2R) is critical for its bioactivity and downstream applications in medicinal chemistry. Its reactive aldehyde group enables further derivatization, such as condensation or nucleophilic addition reactions, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-but-3-enylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-2-3-4-8(7-9)5-6-8/h2,7H,1,3-6H2

InChI Key

CBNDMCUWUUJVHY-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1(CC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane derivative is then subjected to a formylation reaction to introduce the aldehyde group. Reaction conditions typically involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by formylation. The process is optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-(But-3-en-1-yl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(But-3-en-1-yl)cyclopropane-1-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The cyclopropane ring’s strained structure also contributes to its reactivity, enabling it to participate in unique chemical transformations.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropane-Carbaldehyde Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound But-3-en-1-yl C₈H₁₀O 122.16 Alkenyl chain enhances electrophilicity; used in anti-inflammatory synthesis
1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbaldehyde 4-(Trifluoromethoxy)phenyl C₁₁H₉F₃O₂ 230.18 Electron-withdrawing trifluoromethoxy group increases aldehyde reactivity
1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbaldehyde Benzodioxolyl C₁₁H₁₀O₃ 202.20 Electron-rich aromatic system; potential applications in agrochemicals
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde 4-Bromophenyl C₁₀H₉BrO 225.08 Bromine substituent enables cross-coupling reactions
1-(1H-1,2,3-Triazol-1-yl)cyclopropane-1-carbaldehyde 1H-1,2,3-Triazol-1-yl C₆H₇N₃O 137.14 Triazole group enhances hydrogen bonding; used in medicinal chemistry
1-(Propan-2-yl)cyclopropane-1-carbaldehyde Isopropyl C₇H₁₂O 112.17 Branched alkyl chain increases steric hindrance

Physicochemical Properties

Table 2: Key Properties of Selected Derivatives

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported Not reported Soluble in CH₂Cl₂, EtOAc
1-(Propan-2-yl)cyclopropane-1-carbaldehyde Liquid at RT Not reported Soluble in ethers, hydrocarbons
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde Not reported Not reported Moderate in DMSO

Biological Activity

1-(But-3-en-1-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique structural features, including a cyclopropane ring and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H10_{10}O, with a molecular weight of approximately 138.16 g/mol. The compound's structure is defined by:

  • Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's reactivity.
  • Aldehyde Group : This functional group allows for covalent interactions with biological macromolecules, which can lead to various biochemical effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modify protein functions, potentially leading to therapeutic effects. The strain in the cyclopropane ring also enhances its reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess similar properties. The aldehyde group is known for its ability to interact with microbial enzymes, potentially disrupting their function.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism may involve the activation of specific signaling pathways that lead to programmed cell death. For example, compounds derived from cyclopropane structures have shown promising results in inhibiting tumor growth by targeting cancer cell metabolism and proliferation.

Case Studies and Research Findings

StudyFindings
Study 1 : Synthesis and Biological Evaluation Evaluated the anti-inflammatory activity of related compounds; suggested potential for further exploration in cancer therapy.
Study 2 : Interaction with Biological Macromolecules Demonstrated reactivity with amino acids and proteins, indicating possible modulation of protein function.
Study 3 : Antimicrobial Activity Assessment Showed promising results against various bacterial strains, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the cyclopropane ring or aldehyde group can significantly influence its reactivity and interaction profiles with biological targets.

Key SAR Insights:

  • Cyclopropane Strain : The inherent strain in the cyclopropane ring enhances reactivity, making it more likely to participate in chemical transformations.
  • Aldehyde Functionality : The presence of the aldehyde group facilitates covalent bonding with nucleophiles, which is critical for biological interactions.

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